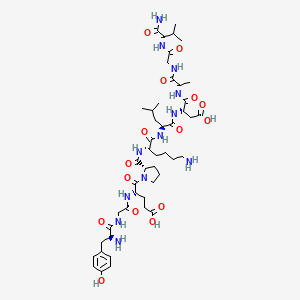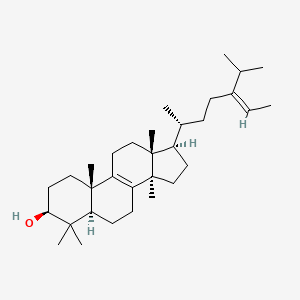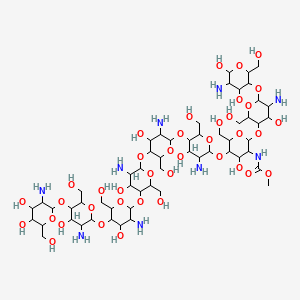
Chitosan
Vue d'ensemble
Description
Chitosan is a natural linear and cationic biopolymer and derivative of chitin, derived from the cell wall of fungi and insects . It’s not a single polymer with a defined structure but a family of molecules with differences in their composition, size, and monomer distribution .
Synthesis Analysis
Chitosan nanoparticles (CNPs) are biosynthesized using aqueous extract of Eucalyptus globulus Labill fresh leaves as bio-reductant . The maximum yield of CNPs was 9.91 mg/mL at pH of 4.5, chitosan concentration of 1%, incubation time of 60 min and temperature of 50 °C . Another method involves using tea extract for the green synthesis of chitosan nanoparticles .Molecular Structure Analysis
Chitosan is a family of linear polysaccharides composed of varying amounts of (β1→4) linked residues of N-acetyl-2 amino-2-deoxy-D-glucose (glucosamine, GlcN) and 2-amino-2-deoxy-D-glucose (N-acetyl-glucosamine, GlcNAc) residues . It’s not a single polymer with a defined structure but a family of molecules with differences in their composition, size, and monomer distribution .Chemical Reactions Analysis
Chitosan exhibits poor solubility in neutral and basic media, limiting its use in such conditions . Its structure carries reactive functional groups that enable several reactions and electrochemical interactions at the biomolecular level .Physical And Chemical Properties Analysis
Chitosan has several unique properties, including biodegradability, biocompatibility, low toxicity, and adsorption properties . Its physical and chemical properties like Fat binding capacity (FBC), water binding capacity (WBC), solubility, average molecular weight, ash content, moisture and degree of deacetylation have been studied .Applications De Recherche Scientifique
Medicine and Biomedicine
Chitosan has significant potential in medicine and biomedicine , particularly in pharmaceutical formulation and drug delivery . It is used to deliver antibiotics, anti-inflammatory substances, vaccines, proteins, peptides, and growth factors. Its antimicrobial properties and ability to promote wound healing and burns make it valuable in regenerative medicine and tissue engineering .
Food Industry and Nutrition
In the food industry , Chitosan is utilized for its bioactive properties . It can serve as a food preservative due to its antimicrobial nature. Additionally, it’s used in food packaging materials to extend the shelf life of perishable goods .
Agriculture and Agrochemistry
Chitosan’s applications in agriculture include acting as a biopesticide and soil improver . It enhances plant growth and yields while also providing protection against pathogens .
Aquaculture
In aquaculture , Chitosan is used to improve water quality by removing heavy metals and other pollutants. It also serves as a feed additive to enhance the health and growth of aquatic organisms .
Cosmetology
Chitosan finds use in cosmetology for skin care products due to its moisturizing and film-forming properties, which help improve skin texture and appearance .
Wastewater Treatment
In the field of environmental science , particularly wastewater treatment , Chitosan is employed for its ability to bind with contaminants, aiding in their removal from water bodies .
Nanotechnology
Chitosan is instrumental in nanotechnology for the green synthesis of metallic nanoparticles and as a support for biocatalysts due to its biocompatibility and biodegradability .
Bio-imaging
Lastly, Chitosan’s role in bio-imaging involves enhancing the delivery of imaging agents for better visualization of biological tissues .
Mécanisme D'action
Target of Action
Chitosan, a naturally occurring biopolymer, has a broad spectrum of targets due to its unique properties. It primarily targets microbial entities such as fungi, bacteria, viruses, nematodes, and insects . It also interacts with plant cells, enhancing their growth and resistance to stress . Furthermore, chitosan has been shown to interact with specific cellular receptors, activating important secondary messengers such as Ca2+, nitric oxide (NO), reactive oxygen species (ROS), and transcription factors (TFs) .
Mode of Action
The mode of action of chitosan is multifaceted and depends on its physicochemical characteristics and the type of target . The polycationic charge of chitosan is thought to be a significant factor in its antimicrobial effects due to the electrostatic interaction between the polycationic chitosan and the negatively charged microbial cell surface . This interaction disrupts the cell membrane, leading to leakage of intracellular material . In addition, chitosan can enhance drug efficacy by facilitating drug interaction with target cells .
Biochemical Pathways
Chitosan influences several biochemical pathways. It has been shown to have antioxidant activity, neutralizing reactive oxygen species (ROS) such as superoxide anion radicals, free hydroxyl radicals, and hydrogen peroxide (H2O2) . Chitosan also activates signaling pathways in cells by binding to specific cellular receptors, activating important secondary messengers such as Ca2+, nitric oxide (NO), ROS, and transcription factors (TFs) .
Pharmacokinetics
The pharmacokinetics of chitosan in the body are complex. After administration, chitosan is degraded gradually during its distribution to various organs . Urinary excretion is believed to be the major pathway of chitosan elimination . Chitosan-based nanomaterials exhibit superior drug absorption due to their gastrointestinal luminal protection, mucoadhesive nature, permeability enhancement, controlled drug release, and efflux inhibition .
Result of Action
The result of chitosan’s action is diverse and depends on its application. In the context of antimicrobial activity, chitosan disrupts microbial membranes, leading to cell death . In plant cells, chitosan induces defense mechanisms, stress resistance, and increased productivity . In the context of drug delivery, chitosan enhances the therapeutic efficacy of drugs by facilitating their interaction with target cells .
Action Environment
The action of chitosan is influenced by environmental factors. For instance, the antimicrobial activity of chitosan is influenced by pH, as chitosan is only soluble under an acidic condition having pH lower than 7 . Furthermore, chitosan swells strongly in an acidic environment and is characterized by poor mechanical and chemical strength . The effectiveness of chitosan interactions is determined by its origin, deacetylation degree and acetylation pattern, molecular weight, type of chemical modifications, pH, concentration, and solubility .
Orientations Futures
Chitosan has been extensively investigated for applications in many fields including food science and technology, sewage purification, cell entrapment coacervation, seed coating for higher crop yields, and also as a food packaging material . The future of chitosan lies in its versatile applications determined by its chemical structure, which varies with respect to size (average molecular weight; MW), degree of acetylation (DA) and numerous chemical modifications .
Propriétés
IUPAC Name |
methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86)/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48+,49+,50+,51+,52+,53+,54+,55+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASNYPZGWUPSU-SICDJOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H103N9O39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Chitosan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12896 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chitosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chitosan | |
CAS RN |
9012-76-4 | |
| Record name | Poliglusam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chitosan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chitosan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chitosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




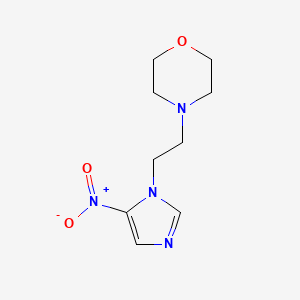
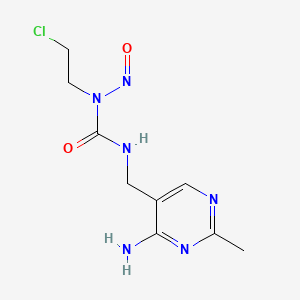
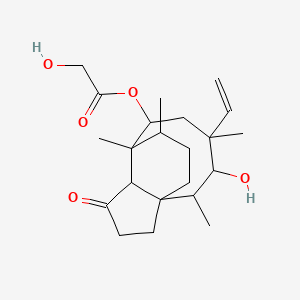


![5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B1678903.png)



![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)
